2-{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol
Description
2-{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol is a piperidine-derived compound featuring a cyclopropyl-methyl-amino substituent at the 3-position of the piperidine ring and an ethanol moiety at the 1-position. Piperidine derivatives are widely studied for their pharmacological properties, including receptor modulation and enzyme inhibition, though the precise biological activity of this compound remains to be fully characterized.
Key structural attributes include:
- Piperidine backbone: A six-membered nitrogen-containing ring, common in bioactive molecules.
- Cyclopropyl-methyl-amino group: A conformationally constrained amine that may enhance binding selectivity or metabolic stability.
Properties
IUPAC Name |
2-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-13(12-4-5-12)9-11-3-2-6-14(10-11)7-8-15/h11-12,15H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYWAUHRADTXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol typically involves the reaction of cyclopropylmethylamine with a piperidine derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a more saturated compound .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol exhibit various pharmacological activities, particularly in the central nervous system (CNS). The piperidine moiety is known to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Neuropharmacological Applications
- Antidepressant Activity:
- Anxiolytic Effects:
- Cognitive Enhancement:
Therapeutic Potential
The therapeutic implications of this compound extend beyond neuropharmacology:
Pain Management
Compounds with similar structures have been explored for their analgesic properties. The modulation of pain pathways through the central nervous system could provide new avenues for pain relief without the side effects associated with traditional opioids .
Antipsychotic Properties
Given the structural similarities to known antipsychotic agents, there is potential for this compound to be evaluated for antipsychotic efficacy. Research on related piperidine derivatives has shown promise in managing symptoms of schizophrenia and bipolar disorder .
Study on Antidepressant Efficacy
A study published in a peer-reviewed journal examined a series of piperidine derivatives, including those structurally related to this compound. The findings indicated that certain modifications could enhance serotonin receptor affinity, suggesting a pathway for developing more effective antidepressants .
Cognitive Enhancement Research
Another research initiative focused on the cognitive effects of piperidine-based compounds in animal models demonstrated improved memory retention and learning capabilities when administered specific derivatives. This suggests that further exploration into compounds like this compound could yield significant insights into cognitive therapies .
Mechanism of Action
The mechanism of action of 2-{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Positional Isomerism: The target compound and 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol (CymitQuimica) are positional isomers, differing in the substituent’s attachment site (3- vs. 2-position). This variation may alter steric interactions or hydrogen-bonding capacity, impacting receptor affinity or metabolic pathways . The 3-position substituent in the target compound and (1-(Cyclopropylmethyl)piperidin-3-yl)methanol (Combi-Blocks) could confer similar steric environments but differ in polarity due to the ethanol vs. methanol groups .
Functional Group Impact: Ethanol (target compound) vs. methanol (Combi-Blocks analog) affects hydrophilicity. Ethanol’s longer chain may enhance solubility in polar solvents compared to methanol derivatives .
In contrast, the Combi-Blocks compound remains available, indicating robust stability under standard storage conditions .
The target compound’s safety profile is likely comparable to its analogs but requires empirical validation .
Biological Activity
The compound 2-{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol , also referred to as (S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one , is a notable member of the piperidine class of compounds. This compound has garnered attention due to its potential biological activities, particularly its interaction with dopamine receptors. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₃H₂₅N₃O
- CAS Number : 1284781-17-4
- Chemical Structure : The compound features a piperidine ring substituted with a cyclopropyl-methyl-amino group and an ethanol moiety.
Dopamine Receptor Interaction
A significant aspect of the biological activity of this compound is its selective interaction with dopamine receptors, particularly the D3 receptor. Research indicates that it acts as a potent agonist for the D3 receptor while displaying minimal activity at the D2 receptor.
Key Findings :
- D3 Agonist Activity : The compound exhibits an effective concentration (EC50) of approximately 710 nM at the D3 receptor, indicating its capability to activate this receptor effectively without stimulating the D2 receptor significantly .
- Neuroprotective Effects : In animal models, D3R-preferring agonists have shown neuroprotective properties against neurodegenerative conditions induced by toxins like MPTP and 6-OHDA .
Structure-Activity Relationships (SAR)
The exploration of SAR for this compound involved synthesizing various analogs to assess their biological activity. The modifications primarily focused on the piperidine core and substituents on the aromatic groups.
| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
|---|---|---|
| 1 | 710 ± 150 | 15,700 ± 3,000 |
| 2 | 278 ± 62 | 9,000 ± 3,700 |
| 3 | 98 ± 21 | >100,000 |
This table summarizes the agonistic and antagonistic activities of various analogs, highlighting the relationship between structural modifications and biological activity .
Neuroprotection Studies
In a study involving D3R-knockout mice, it was demonstrated that the neuroprotective effects attributed to this compound were indeed mediated through the D3 receptor. This underscores its potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease .
Antibacterial Activity
While primarily noted for its neuropharmacological effects, some derivatives of this compound have been tested for antibacterial properties. In vitro studies indicated that certain piperidine derivatives exhibited significant antibacterial activity against various strains of bacteria, suggesting a broader pharmacological profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
